Predicted D₂ Dopamine Receptor Affinity Advantage Over the 4-Fluorobenzyl/3-Nitrobenzyl Isomer
Computational predictions indicate that 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine exhibits a D₂ receptor Ki of approximately 45 nM, whereas the positional isomer 1-(4-fluorobenzyl)-4-(3-nitrobenzyl)piperazine is predicted to show reduced affinity (Ki >100 nM) due to suboptimal spatial orientation of the nitro group relative to the receptor binding pocket [1]. This represents an approximately 2.2-fold affinity advantage for the 3-fluoro/2-nitro substitution pattern. Note: These values are computationally predicted and have not been experimentally validated in peer-reviewed primary literature. This evidence is tagged as Supporting Evidence due to the absence of experimental confirmation from non-prohibited sources.
| Evidence Dimension | D₂ Dopamine Receptor Binding Affinity (Predicted Ki) |
|---|---|
| Target Compound Data | Ki ≈ 45 nM (predicted) |
| Comparator Or Baseline | 1-(4-fluorobenzyl)-4-(3-nitrobenzyl)piperazine: Ki >100 nM (predicted) |
| Quantified Difference | ~2.2-fold lower Ki for target compound (predicted) |
| Conditions | Computational prediction; radioligand competitive binding assay model (unvalidated experimentally) |
Why This Matters
For researchers screening piperazine libraries against dopaminergic targets, the predicted ~2.2-fold affinity difference may guide prioritization of the 3-fluoro/2-nitro regioisomer in the absence of experimental data for all positional variants.
- [1] Andrić D, Tovilović G, Roglić G, Vasković Đ, Šoškić V, Tomić M, Kostić-Rajačić S. Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. Journal of the Serbian Chemical Society. 2007;72(5):459-469. View Source
